molecular formula C14H18IN B1631079 Quinoline iso-amyl iodide CAS No. 54899-89-7

Quinoline iso-amyl iodide

Cat. No. B1631079
CAS RN: 54899-89-7
M. Wt: 327.2 g/mol
InChI Key: JAHQMMYIQANKBZ-UHFFFAOYSA-M
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Description

Quinoline iso-amyl iodide (QIAI) is an organic compound that is used in a variety of scientific research applications. It is a halogenated quinoline derivative, with a molecular formula of C11H15I2N. QIAI is a colorless solid that is soluble in organic solvents and has a melting point of 131°C. It is a versatile compound, with a wide range of applications in organic synthesis and scientific research.

Scientific Research Applications

Quinoline as a Privileged Scaffold in Cancer Drug Discovery

Quinoline compounds, characterized by their heterocyclic aromatic nitrogen structure, are foundational in synthesizing molecules with significant medical benefits. Their application extends beyond traditional anti-malarial and anti-microbial activities, showcasing effective anticancer properties. The synthetic versatility of quinoline enables the creation of diverse derivatives, enhancing their biological and biochemical activities. These compounds are investigated for their potential in inhibiting critical pathways in cancer progression, such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. The exploration of quinoline and its analogs in cancer drug development highlights their promising role in formulating new therapeutic agents with selective and specific activity against various cancer targets, paving the way for innovative cancer treatment strategies (Solomon & Lee, 2011).

Chiral Aryl Iodide Catalysts for Synthesis

The application of quinoline derivatives extends into the field of organic synthesis, where chiral aryl iodide catalysts derived from quinoline structures are employed in stereoselective oxidative dearomatization reactions. This innovative approach enables the enantioselective synthesis of para-quinols, showcasing the utility of quinoline compounds in facilitating complex chemical transformations. Such advancements underscore the role of quinoline derivatives in developing novel synthetic methodologies, contributing to the broader field of synthetic organic chemistry and the synthesis of biologically active compounds (Volp & Harned, 2013).

Quinoline Derivatives in Antimicrobial Resistance

Quinolines play a crucial role in addressing the challenge of antimicrobial resistance, particularly in the context of quinolone antibiotics. The extensive use of these agents has led to the emergence of resistant bacterial strains, prompting a deeper understanding of resistance mechanisms. Studies on quinolines reveal insights into target alterations, decreased accumulation of drugs, and DNA gyrase protection, contributing to the development of resistance. This knowledge is vital for designing new quinoline-based compounds with improved efficacy against resistant strains, ensuring the continued effectiveness of this class of antibiotics in clinical and veterinary medicine (Ruiz, 2003).

Quinolines in Green Chemistry

The synthesis of quinoline derivatives has been adapted to meet the demands of green chemistry, employing environmentally friendly methods that minimize the use of hazardous substances. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts highlight the commitment to developing sustainable chemical processes. These approaches not only enhance the efficiency of quinoline synthesis but also align with societal expectations for greener chemical practices, demonstrating the adaptability of quinoline chemistry to contemporary environmental concerns (Prajapati et al., 2014).

properties

IUPAC Name

1-(3-methylbutyl)quinolin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N.HI/c1-12(2)9-11-15-10-5-7-13-6-3-4-8-14(13)15;/h3-8,10,12H,9,11H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHQMMYIQANKBZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC[N+]1=CC=CC2=CC=CC=C21.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline iso-amyl iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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